1-Oxoestazolam

概要

説明

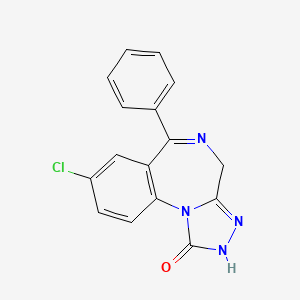

1-Oxoestazolam is a derivative of estazolam, belonging to the class of organic compounds known as 1,4-benzodiazepines. These compounds are characterized by a benzene ring fused to a 1,4-azepine ring. Estazolam is primarily used as a sedative and hypnotic agent for the short-term management of insomnia .

準備方法

The synthesis of 1-Oxoestazolam involves several steps, starting from the parent compound estazolam. The synthetic route typically includes the oxidation of estazolam to introduce the oxo group at the 1-position. This can be achieved using various oxidizing agents under controlled conditions. Industrial production methods often employ high-performance liquid chromatography (HPLC) for the purification of the final product .

化学反応の分析

1-Oxoestazolam undergoes several types of chemical reactions, including:

Reduction: Although less common, reduction reactions can be used to modify the compound further.

Substitution: Various substitution reactions can be performed on the benzene ring or the azepine ring to introduce different functional groups.

Common reagents used in these reactions include potassium dihydrogen phosphate, acetonitrile, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Pharmacokinetics and Effectiveness

Research indicates that 1-Oxoestazolam is less effective than estazolam in terms of pharmacological activity. A study involving kinetic and pharmacological assessments demonstrated that while this compound is present in trace amounts in plasma and brain tissues after administration, it does not significantly contribute to the therapeutic effects observed with estazolam. Specifically, the effective dose required for this compound to produce similar effects was higher compared to estazolam .

Key Pharmacokinetic Findings:

- Elimination Half-Life : The elimination half-life of this compound is comparable to that of estazolam, indicating similar clearance rates from the body .

- Plasma Concentrations : Following administration, this compound was undetectable in human plasma after single or multiple doses of estazolam, suggesting limited systemic exposure and efficacy .

Therapeutic Implications

Despite its lower effectiveness, understanding the role of this compound can inform clinical practices regarding benzodiazepine metabolism and patient management. Its presence may serve as a marker for metabolic activity following estazolam administration.

Clinical Trials on Estazolam

Several clinical trials have evaluated the efficacy of estazolam in treating insomnia, indirectly providing insights into the role of its metabolite. In studies comparing various dosages of estazolam with placebo groups, higher doses (e.g., 2 mg) consistently showed superior results in sleep induction and maintenance compared to lower doses or placebo .

- Study Design : Trials typically involve double-blind methodologies with adult participants suffering from chronic insomnia.

- Outcomes Measured : Sleep latency, duration, number of awakenings, and overall sleep quality were assessed using both subjective reports and objective EEG measurements.

作用機序

1-Oxoestazolam exerts its effects by binding to benzodiazepine receptors on the postsynaptic GABA neuron. This enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions. The binding of GABA to its receptor opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .

類似化合物との比較

1-Oxoestazolam is unique among benzodiazepines due to its specific structural modifications. Similar compounds include:

Estazolam: The parent compound, used primarily as a sedative and hypnotic agent.

Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

Nitrazepam: Known for its hypnotic and anticonvulsant effects.

生物活性

1-Oxoestazolam is a metabolite of estazolam, a benzodiazepine used primarily for the treatment of insomnia. Understanding the biological activity of this compound is crucial, given its implications in pharmacology and toxicology. This article reviews the pharmacokinetics, metabolism, and biological effects of this compound, drawing from diverse sources to provide a comprehensive overview.

Pharmacokinetics and Metabolism

This compound is formed through the metabolic conversion of estazolam in the liver. The primary metabolic pathway involves hydroxylation, leading to the formation of 4-hydroxyestazolam and this compound as significant metabolites.

Key Pharmacokinetic Parameters

- Peak Plasma Levels : Achieved within 1-6 hours after administration of estazolam.

- Elimination Half-Life : The half-life of estazolam averages around 19 hours (range: 8-31 hours), with this compound contributing to its overall pharmacological profile .

- Bioavailability : Estazolam is rapidly absorbed, with significant plasma concentrations observed shortly after dosing .

Biological Activity

The biological activity of this compound is characterized by its sedative and anxiolytic properties, although it is generally considered less potent than its parent compound, estazolam.

Efficacy Studies

Research indicates that while estazolam effectively induces sleep and reduces anxiety, this compound exhibits reduced efficacy in these areas. A study comparing the effectiveness of estazolam and its metabolites found that this compound had a higher ED50 (effective dose for 50% response) compared to estazolam, indicating it requires a higher concentration to achieve similar effects .

Case Studies

Several case studies have documented the presence and effects of this compound in various contexts:

Case Study Summaries

Toxicological Implications

The presence of this compound in biological fluids raises concerns regarding toxicity, especially in overdose situations. The compound has been associated with respiratory depression when combined with other central nervous system depressants such as alcohol or opioids .

特性

IUPAC Name |

8-chloro-6-phenyl-2,4-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18-9-14-19-20-16(22)21(13)14/h1-8H,9H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXMIHOSZZYXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NNC(=O)N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185190 | |

| Record name | 1-Oxoestazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31262-82-5 | |

| Record name | 1-Oxoestazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031262825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxoestazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-OXOESTAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4JQ545FZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。